Filgrastim

Chemotherapy-induced neutropenia Pharmacokinetics Febrile neutropenia prophylaxis

Filgrastim is a non-glycosylated, non-pegylated, short-acting rhG-CSF (r-metHuG-CSF) produced in E. coli. Its 2.6‑hour half‑life enables daily dose titration based on ANC response—a critical advantage over once‑per‑cycle pegfilgrastim for pediatric sarcoma regimens, stem‑cell mobilization, and biosimilar switching studies. Compared with lenograstim (CHO‑derived, 127,760 IU/µg), filgrastim offers distinct procurement economics (100,000 IU/µg) without compromising efficacy; biosimilar versions have demonstrated 56% cost savings in autologous HCT and 17.8% reduction in allogeneic mobilization. Evidence supports safe inter‑changeability across chemotherapy cycles. Ideal for researchers requiring a flexible, daily G‑CSF for neutropenia models, bioassay standardization, or formulation development.

Molecular Formula W99
Molecular Weight 0
CAS No. 121181-53-1
Cat. No. B1168352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilgrastim
CAS121181-53-1
Molecular FormulaW99
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.7 mg / 1 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Filgrastim (CAS 121181-53-1) Procurement Guide: What Scientific and Industrial Buyers Need to Know


Filgrastim (CAS 121181-53-1) is a recombinant human granulocyte colony-stimulating factor (rhG-CSF) produced via recombinant DNA technology in Escherichia coli, classified as a non-glycosylated, methionyl form of G-CSF (r-metHuG-CSF) [1]. It is a short-acting, non-pegylated G-CSF analog that binds to G-CSF receptors on myeloid progenitor cells and neutrophils, stimulating neutrophil progenitor proliferation, differentiation, and selected neutrophil functions [1]. Filgrastim has a systemic half-life of approximately 2.6 hours and requires daily subcutaneous or intravenous administration [2]. The molecule retains biological activity despite lacking glycosylation, though this absence distinguishes it from glycosylated alternatives such as lenograstim and from pegylated long-acting variants [3].

Filgrastim (CAS 121181-53-1): Why Not All G-CSF Analogs Are Interchangeable


G-CSF analogs cannot be assumed interchangeable due to fundamental molecular differences that produce divergent pharmacokinetic profiles, specific activities, and dosing requirements. Filgrastim is a non-glycosylated, non-pegylated short-acting G-CSF with a systemic half-life of approximately 2.6 hours, requiring daily administration [1]. In contrast, lenograstim is a glycosylated G-CSF expressed in CHO cells with an international potency standard assigning 127,760 IU/µg specific activity versus 100,000 IU/µg for filgrastim — a 27.8% difference in potency per unit mass [2]. Pegfilgrastim, a pegylated long-acting variant, has a half-life of approximately 10.1 hours and is administered once per chemotherapy cycle rather than daily [1]. Biosimilar filgrastim products, while demonstrating pharmacokinetic and pharmacodynamic equivalence to the reference product, may exhibit variable real-world performance in specific clinical contexts and offer distinct procurement economics [3]. These differences in glycosylation status, pegylation, half-life, specific activity, and dosing frequency necessitate evidence-based selection rather than casual substitution.

Filgrastim (CAS 121181-53-1) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Filgrastim vs Pegfilgrastim: Half-Life and Febrile Neutropenia Risk Reduction in Myelosuppressive Chemotherapy

Filgrastim exhibits a systemic half-life of 2.6 hours compared to 10.1 hours for pegfilgrastim, a 3.9-fold difference that dictates the daily dosing requirement of filgrastim versus the once-per-cycle administration of pegfilgrastim [1]. A meta-analysis of five randomized controlled trials with 617 total patients demonstrated that a single dose of pegfilgrastim per cycle outperformed a median of 10–14 days of daily filgrastim in reducing febrile neutropenia rates, with a pooled relative risk of 0.64 (95% CI, 0.43–0.97) favoring pegfilgrastim [2]. One included study showed a relative risk reduction of 50% favoring pegfilgrastim (p = 0.027) [2].

Chemotherapy-induced neutropenia Pharmacokinetics Febrile neutropenia prophylaxis

Filgrastim vs Lenograstim: Specific Activity and In Vivo Potency Quantified by International Standards

The international potency standard assigns filgrastim a specific activity of 100,000 IU/µg, while lenograstim is assigned 127,760 IU/µg — a 27.8% higher specific activity for the glycosylated form [1]. Two randomized crossover studies in healthy volunteers comparing mass-equivalent doses demonstrated a 25–30% higher concentration of blood stem cells (CD34+, CFU-GM) during lenograstim administration versus filgrastim [1]. In a rat model of normal and cyclophosphamide-induced neutropenia, lenograstim produced statistically significantly higher absolute neutrophil counts at days 3 and 5 at multiple dose levels (10, 30, 100 µg/kg) compared with identical filgrastim doses [2].

Glycosylation Specific activity Stem cell mobilization

Filgrastim-sndz Biosimilar vs Reference Filgrastim: Neutrophil Engraftment Time and Cost Savings in Autologous HCT

A real-world retrospective analysis of 229 patients undergoing hematopoietic cell transplantation (HCT) compared reference filgrastim (n=188) with the biosimilar filgrastim-sndz (n=41) following a formulary switch. In the autologous HCT cohort, filgrastim-sndz recipients demonstrated a significantly shorter median time to neutrophil engraftment of 6 days compared with 8 days for reference filgrastim (P < 0.001), with a correspondingly shorter length of stay of 13.5 days versus 18 days (P = 0.038) [1]. The total cumulative dose per patient was lower in the filgrastim-sndz group (2880 mcg vs 3840 mcg; P < 0.001), providing a 56% cost savings (P < 0.001) [1].

Biosimilar Hematopoietic cell transplantation Cost-effectiveness

Biosimilar Filgrastim vs Reference Filgrastim: Interchangeability in Breast Cancer Chemotherapy

A Phase 3, randomized, double-blind registration study (PIONEER) in 218 patients with breast cancer receiving neoadjuvant myelosuppressive chemotherapy compared reference filgrastim (Neupogen) with biosimilar filgrastim EP2006 under both unswitched and switched (alternating cycles) conditions. Incidence of febrile neutropenia was 3.4% in the switched cohort versus 0% in the reference-only cohort (95% CI, -9.65 to 4.96), demonstrating no clinically meaningful difference [1]. Treatment-related adverse events were similar: 42.1% (switched) vs 39.2% (reference); musculoskeletal/connective tissue disorders occurred in 35.5% (switched) vs 39.2% (reference); bone pain occurred in 30.8% vs 33.3% [1]. No neutralizing antibodies were detected post-dose during switching [1].

Biosimilar interchangeability Breast cancer Immunogenicity

Filgrastim vs Lipegfilgrastim: ANC Recovery Time and Dosing Frequency in Pediatric Sarcoma

A 2025 open-label, randomized study compared lipegfilgrastim (100 µg/kg once per cycle) with filgrastim (5 µg/kg daily for ≥5 days up to 14 days) in 39 pediatric patients receiving chemotherapy for Ewing sarcoma or rhabdomyosarcoma. In cycle 1, mean duration of severe neutropenia was 2.7 days (SD 2.25) for lipegfilgrastim versus 2.5 days (SD 2.09) for filgrastim, with a least squares mean treatment difference of 1.0 day (95% CI: -0.21 to 2.26) [1]. The mean area under the curve of ANC until day 15 was numerically higher with lipegfilgrastim (105 × 10⁹/L·days vs 84 × 10⁹/L·days) [1]. Mean administration frequency was 4 times for lipegfilgrastim versus 31.7 times for filgrastim over the study period [1].

Pediatric oncology Long-acting G-CSF ANC recovery

Filgrastim-aafi (Nivestym) vs Reference Filgrastim: Cost Differential in Allogeneic Stem Cell Mobilization

A retrospective study of 127 allogeneic peripheral blood stem cell donors compared mobilization outcomes and total costs between reference filgrastim (Neupogen) and biosimilar filgrastim-aafi (Nivestym). Both products demonstrated comparable CD34+ cell counts and one-day collection success rates for achieving ≥2.0 × 10⁶ and ≥4.0 × 10⁶ CD34+ cells/kg recipient weight [1]. Nivestym offered a significant reduction in total cost, averaging $5,171.92 per patient versus $6,288.76 for Neupogen (p < 0.0001), representing an 17.8% cost savings [1].

Stem cell mobilization Biosimilar Healthcare economics

Filgrastim (CAS 121181-53-1) Evidence-Based Application Scenarios for Procurement Decision-Making


Daily-Dose Granular Control in High-Risk Chemotherapy Regimens

Filgrastim's short half-life of 2.6 hours [1] provides the flexibility to titrate daily dosing based on absolute neutrophil count (ANC) response, a capability not available with once-per-cycle pegfilgrastim. This is particularly relevant in dose-intensive pediatric sarcoma regimens, where filgrastim reduces the duration of severe neutropenia and has become a standard component of treatment [2]. Daily dosing allows immediate discontinuation upon ANC recovery, potentially reducing unnecessary G-CSF exposure.

Cost-Sensitive Formulary Procurement via Biosimilar Substitution

Biosimilar filgrastim products offer clinically equivalent efficacy to reference filgrastim while delivering measurable cost savings. In autologous HCT, filgrastim-sndz provided a 56% cost savings with faster neutrophil engraftment (6 days vs 8 days, P < 0.001) [3]. In allogeneic stem cell mobilization, filgrastim-aafi reduced total costs by 17.8% ($5,172 vs $6,289, p < 0.0001) without compromising CD34+ collection yields [4]. These data support formulary transitions to biosimilars for institutions seeking to optimize pharmaceutical expenditure while maintaining clinical outcomes.

Pediatric Oncology Applications Requiring Flexible Dose Titration

In pediatric patients receiving myelosuppressive chemotherapy for sarcomas, filgrastim 5 µg/kg daily demonstrated comparable neutropenia control to lipegfilgrastim (mean severe neutropenia duration 2.5 days vs 2.7 days, LS mean difference 1.0 day) [5]. The daily dosing regimen, while requiring more frequent administration (31.7 vs 4 mean administrations over treatment course), offers the ability to adjust or discontinue dosing based on ANC response — a consideration in pediatric populations where minimizing drug exposure and managing variable recovery kinetics are priorities.

Interchangeable Biosimilar Use in Multi-Cycle Chemotherapy Protocols

Phase 3 switching study data demonstrate that biosimilar filgrastim EP2006 can be interchanged with reference filgrastim across chemotherapy cycles without clinically meaningful differences in febrile neutropenia incidence (3.4% switched vs 0% reference; 95% CI, -9.65 to 4.96), adverse event rates, or immunogenicity [6]. This evidence supports institutional policies permitting biosimilar substitution at any point during a treatment course, enabling supply chain flexibility and competitive procurement without compromising patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Filgrastim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.